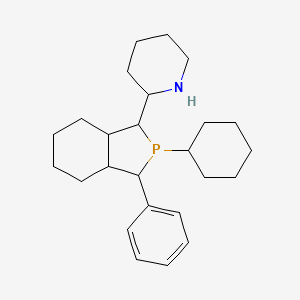
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Cyclohexylpiperidine: A compound with a cyclohexyl group attached to a piperidine ring.
Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring.
Uniqueness
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is unique due to its complex structure, which combines multiple functional groups and rings.
Eigenschaften
CAS-Nummer |
427898-09-7 |
|---|---|
Molekularformel |
C25H38NP |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-3-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindol-1-yl)piperidine |
InChI |
InChI=1S/C25H38NP/c1-3-11-19(12-4-1)24-21-15-7-8-16-22(21)25(23-17-9-10-18-26-23)27(24)20-13-5-2-6-14-20/h1,3-4,11-12,20-26H,2,5-10,13-18H2 |
InChI-Schlüssel |
PFOSNDOOQFAKQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P2C(C3CCCCC3C2C4=CC=CC=C4)C5CCCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
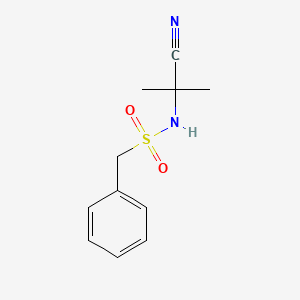

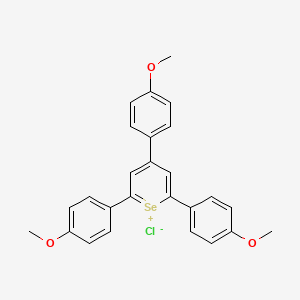
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)


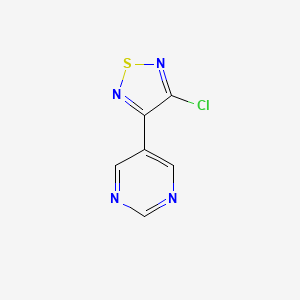
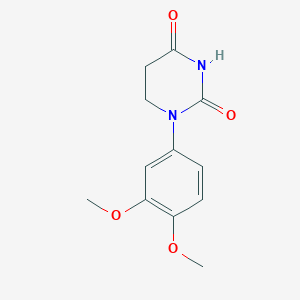
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)

![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
